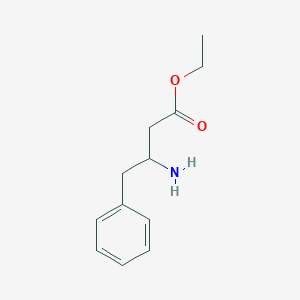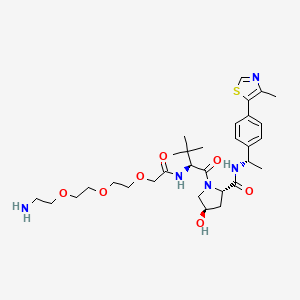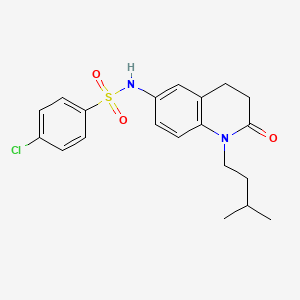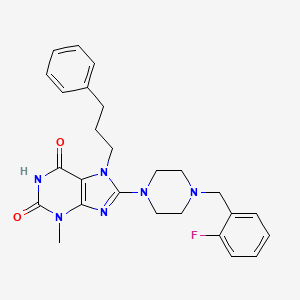![molecular formula C22H21N3O5 B2885144 N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 877657-75-5](/img/no-structure.png)
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Analgesic Applications
- Synthesis of Novel Benzodifuranyl Compounds: A study by Abu‐Hashem et al. (2020) reported the synthesis of novel benzodifuranyl compounds, which are structurally related to N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide. These compounds exhibited analgesic and anti-inflammatory activities, indicating their potential application in pain management and inflammation reduction.
Anticancer Research
- Anticancer Activity of Pyrimidine Derivatives: Al-Sanea et al. (2020) Al-Sanea et al. (2020) conducted a study on the anticancer activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which share a similar pyrimidine core with the compound . The research revealed significant inhibition of cancer cell growth in various cell lines, highlighting the potential of these compounds in cancer therapy.
Radiopharmaceutical Research
- Radiosynthesis for PET Imaging: Dollé et al. (2008) Dollé et al. (2008) explored the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for positron emission tomography (PET) imaging. This study is relevant as it demonstrates the use of pyrimidine derivatives in the development of radioligands for medical imaging.
Antifungal and Antimicrobial Applications
- Antifungal and Antimicrobial Bioactivity: A study by Li and Yang (2009) Li & Yang (2009) investigated the antifungal and antimicrobial activities of methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and N-methylacetamide derivatives. This research highlights the potential application of these compounds in treating fungal and microbial infections.
Anticonvulsant Research
- Functionalized Amino Acid Anticonvulsants: The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was analyzed by Camerman et al. (2005) Camerman et al. (2005). This study is relevant as it provides insight into the structural aspects of similar compounds, which may have implications in developing anticonvulsant medications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves the reaction of 4-methylphenylacetic acid with acetic anhydride to form 4-methylphenylacetic anhydride, which is then reacted with 2-amino-4,6-dioxo-3,4,5,6-tetrahydropyrimidine to form 3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl acetic anhydride. This intermediate is then reacted with N-(2-methoxyethyl)acetamide to form the final product.", "Starting Materials": [ "4-methylphenylacetic acid", "acetic anhydride", "2-amino-4,6-dioxo-3,4,5,6-tetrahydropyrimidine", "N-(2-methoxyethyl)acetamide" ], "Reaction": [ "4-methylphenylacetic acid is reacted with acetic anhydride in the presence of a catalyst to form 4-methylphenylacetic anhydride.", "4-methylphenylacetic anhydride is then reacted with 2-amino-4,6-dioxo-3,4,5,6-tetrahydropyrimidine in the presence of a base to form 3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl acetic anhydride.", "Finally, 3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl acetic anhydride is reacted with N-(2-methoxyethyl)acetamide in the presence of a base to form N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide." ] } | |
Número CAS |
877657-75-5 |
Nombre del producto |
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Fórmula molecular |
C22H21N3O5 |
Peso molecular |
407.426 |
Nombre IUPAC |
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H21N3O5/c1-14-7-9-15(10-8-14)25-21(27)20-19(16-5-3-4-6-17(16)30-20)24(22(25)28)13-18(26)23-11-12-29-2/h3-10H,11-13H2,1-2H3,(H,23,26) |
Clave InChI |
BYUWMSBNPJDUSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCCOC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885070.png)
![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2885074.png)
![2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B2885076.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2885077.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2885078.png)
![4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2885079.png)

![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)
